(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine
Description
Structure
3D Structure
Properties
CAS No. |
355860-40-1 |
|---|---|
Molecular Formula |
C21H23N5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChI Key |
WGVPSTQRQHGEEP-MGPUTAFESA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Benzothiazolamine (Intermediate A)
2-Benzothiazolamine is typically prepared through cyclization of 2-aminothiophenol with cyanogen bromide under acidic conditions. Alternative routes involve Ullmann coupling or nucleophilic aromatic substitution, though yields vary significantly with electrophilic partners.
Chiral Imidazole-Propylphenyl Intermediate (Intermediate B)
The stereoselective introduction of the imidazole moiety at the C1 position of the propylphenyl chain is critical. One approach involves asymmetric alkylation of imidazole using chiral auxiliaries or organocatalysts. For example, enantioselective Friedel-Crafts alkylation with α,β-unsaturated ketones has been reported to achieve >90% enantiomeric excess (ee) in related systems.
Dimethylamino Group Installation (Intermediate C)
The dimethylamino group at C2 is introduced via reductive amination of ketones or alkylation of secondary amines. A common strategy employs Eschweiler-Clarke methylation using formaldehyde and formic acid, though this requires careful pH control to avoid over-alkylation.
Coupling and Final Assembly
The convergent synthesis involves sequential coupling of intermediates A, B, and C. Key steps include:
Nucleophilic Aromatic Substitution
Reaction of 2-benzothiazolamine with a halogenated propylphenyl intermediate (e.g., 4-bromophenyl derivative) under Buchwald-Hartwig conditions facilitates C–N bond formation. Palladium catalysts such as Pd(OAc)₂ with Xantphos ligand achieve yields up to 78% in analogous systems.
Stereochemical Control
The (1S,2S) configuration is enforced through chiral resolution or asymmetric synthesis. Crystallographic data (space group P 21 21 21, a = 9.444 Å, b = 13.725 Å, c = 15.703 Å) confirm the rigid conformation of the final product, necessitating precise stereochemical guidance during propyl chain assembly. Enzymatic kinetic resolution using lipases or esterases has been explored to isolate the desired diastereomers.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Optimal conditions for coupling steps often involve polar aprotic solvents (e.g., DMF or THF) at 40–60°C. For instance, a THF/DMF/DCM mixture at 40°C achieved 33% yield in a related imidazole-amine coupling. Elevated temperatures (>80°C) risk racemization, particularly at stereogenic centers.
Protecting Group Strategies
Temporary protection of amine functionalities is essential to prevent side reactions. Tert-butoxycarbonyl (Boc) groups are widely used due to their stability under basic conditions and facile removal with TFA. In one protocol, Boc-protected 2-aminomethylimidazole was synthesized using di-tert-butyl dicarbonate in tetrahydrofuran.
Analytical Validation and Characterization
Chromatographic Purification
CombiFlash chromatography with dichloromethane/methanol/ammonium hydroxide gradients effectively isolates the target compound from byproducts. Typical purity post-purification exceeds 95%, as verified by HPLC.
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (1S,2S) configuration and spatial arrangement of functional groups. The orthorhombic crystal system (Z = 4) exhibits intermolecular hydrogen bonding between the benzothiazolamine NH and imidazole N atoms, stabilizing the lattice.
Scalability and Industrial Considerations
While laboratory-scale syntheses achieve moderate yields (30–40%), industrial production faces hurdles in cost-effective chiral resolution and catalyst recycling. Continuous-flow systems and immobilized enzymes are under investigation to enhance throughput and reduce waste.
Chemical Reactions Analysis
Types of Reactions: R116010 primarily undergoes inhibition reactions where it inhibits the metabolism of all-trans-retinoic acid. This inhibition is selective and potent, making it a valuable compound in cancer treatment .
Common Reagents and Conditions: The common reagents used in the reactions involving R116010 include all-trans-retinoic acid and various cytochrome P450-mediated reactions. The conditions typically involve controlled environments to maintain the stability and efficacy of the compound .
Major Products Formed: The major product formed from the reactions involving R116010 is the enhanced biological activity of all-trans-retinoic acid, leading to significant antitumour activity .
Scientific Research Applications
Pharmacological Applications
Receptor Interaction
The compound has been studied for its potential as a pharmacological agent. It may act as an antagonist or agonist at specific receptors due to its structural features. Research indicates that it can inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of various biomolecules .
Case Study: Cytochrome P450 Inhibition
In a study examining the inhibition of the P450 system by this compound, it was found to significantly affect the metabolism of all-trans-retinoic acid, suggesting its utility in modulating metabolic pathways . This property could be leveraged in developing drugs that require precise control over metabolic processes.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
Case Study: Antimicrobial Efficacy
Research has demonstrated that derivatives of benzothiazole exhibit notable antibacterial activity. For instance, compounds with similar structural motifs have been effective against resistant strains of bacteria, suggesting that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine could be developed into a novel antimicrobial agent .
Cytotoxicity and Cancer Research
Preliminary studies indicate that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine may exhibit cytotoxic effects against certain cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
Mechanism of Action
R116010 exerts its effects by inhibiting the metabolism of all-trans-retinoic acid through the selective inhibition of the retinoic acid hydroxylase enzyme, CYP26. This inhibition leads to increased intracellular levels of all-trans-retinoic acid, enhancing its biological activity and exhibiting antitumour effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Compounds
Spectroscopic Characterization
Key techniques for structural elucidation include:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming proton environments and carbon frameworks, as demonstrated in for glycosides and for benzoimidazolones .
- X-ray Crystallography : Used in to unambiguously assign the (E)-configuration of imine functionalities, a method that would similarly resolve stereochemical uncertainties in the target compound .
Table 2: Characterization Techniques for Analogous Compounds
Biological Activity
The compound (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a complex organic molecule notable for its diverse biological activities. Its structure includes a benzothiazole moiety, a dimethylamino group, and an imidazole ring, which collectively contribute to its pharmacological potential. This article explores the biological activity of the compound through various studies, including quantitative structure-activity relationship (QSAR) models, antimicrobial properties, and cytotoxic effects.
- Molecular Formula : C21H23N5S
- Molecular Weight : 377.5 g/mol
- CAS Number : 355860-40-1
The stereochemistry of the compound indicated by (1S,2S) suggests specific spatial arrangements that may influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Pharmacological Activity
Research indicates that this compound may act as an antagonist or agonist at specific receptors due to its structural characteristics. Its potential as a pharmacological agent is supported by QSAR models that predict its activity based on structural features.
2. Antimicrobial Properties
Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for potential applications in treating infections.
3. Cytotoxic Effects
Initial investigations reveal that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine exhibits cytotoxic effects against certain cancer cell lines. This warrants further exploration into its therapeutic potential in oncology.
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) models provide insights into how structural variations influence biological activity. The following table summarizes compounds with structural similarities and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Contains pyridine ring | Antagonist for mGluR5 |
| Benzothiazole derivatives | Similar benzothiazole core | Antimicrobial properties |
| Imidazole-based compounds | Imidazole ring present | Antifungal and antibacterial |
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Case Study 1: Inhibition of Cytochrome P450
A recent study highlighted that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine acts as an inhibitor of the cytochrome P450 system, which is crucial for drug metabolism . This finding has implications for understanding drug interactions and metabolic pathways.
Case Study 2: Cytotoxicity Assessment
In vitro assays have shown that this compound exhibits selective cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in vivo .
Q & A
Q. What synthetic strategies are recommended for constructing the benzothiazolamine core with stereochemical control in this compound?
The benzothiazolamine moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic or oxidative conditions. Stereochemical control at the (1S,2S) configuration requires chiral auxiliaries or asymmetric catalysis. For example, highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked analogs, which could be adapted for coupling the benzothiazolamine to the imidazole-propylphenyl backbone. Purification via column chromatography and structural validation using -NMR and -NMR are critical .
Q. How can researchers confirm the stereochemistry and structural integrity of the (1S,2S) configuration?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric purity assessment. Absolute configuration can be determined via X-ray crystallography of a single crystal grown from a polar aprotic solvent (e.g., DMSO/EtOH mixtures). For intermediates, optical rotation measurements and comparison to literature values for similar chiral amines (e.g., ) provide preliminary validation .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Target engagement can be assessed using fluorescence polarization assays for kinase or receptor binding (e.g., histamine receptors, as in ). Cytotoxicity screening in cancer cell lines (e.g., MTT assays) and antimicrobial activity testing (e.g., MIC determination against S. aureus or E. coli, as in ) are recommended for early-stage bioactivity profiling .
Advanced Research Questions
Q. How can synthetic yield be optimized for the imidazole-propylphenyl linker under varying solvent and catalyst conditions?
Systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) for cross-coupling) is essential. demonstrates that polar aprotic solvents enhance nucleophilic substitution rates for similar imidazole derivatives. Microwave-assisted synthesis (e.g., 100°C, 30 min) may improve reaction efficiency compared to traditional reflux methods .
Q. What computational methods resolve contradictions in binding affinity data across different receptor subtypes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. For example, shows that substituent orientation in triazole-thiazole hybrids affects binding pocket occupancy. Free energy perturbation (FEP) calculations quantify the impact of the dimethylamino group on binding entropy/enthalpy .
Q. How does the stereochemical arrangement ((1S,2S)) influence metabolic stability in hepatic microsomes?
Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare degradation rates of (1S,2S) vs. (1R,2R) enantiomers. ’s protocols for quinazoline analogs (e.g., CYP450 inhibition assays) can be adapted to track oxidative deamination or imidazole ring hydroxylation .
Q. What strategies validate structure-activity relationships (SAR) for the benzothiazolamine and imidazole moieties?
Design analogs with substitutions at the benzothiazole C-2 (e.g., electron-withdrawing groups) and imidazole N-1 (e.g., alkyl vs. aryl groups). Use parallel synthesis (e.g., ’s 14-compound library) to test bioactivity variations. QSAR models incorporating Hammett constants and logP values predict optimal substituent combinations .
Methodological Tables
Q. Table 1. Key Characterization Data for Synthetic Intermediates
Q. Table 2. Recommended Assays for Pharmacological Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
